molecular formula C13H10N2O3 B13974295 N-(2-oxoindolin-5-yl)furan-2-carboxamide

N-(2-oxoindolin-5-yl)furan-2-carboxamide

Cat. No.: B13974295
M. Wt: 242.23 g/mol
InChI Key: AEVVBZLHFSKGEW-UHFFFAOYSA-N
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Description

N-(2-oxoindolin-5-yl)furan-2-carboxamide is a compound that combines the structural features of both indolinone and furan carboxamide. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including anticancer and antibacterial properties .

Preparation Methods

Chemical Reactions Analysis

Types of Reactions

N-(2-oxoindolin-5-yl)furan-2-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Mechanism of Action

The mechanism of action of N-(2-oxoindolin-5-yl)furan-2-carboxamide involves its interaction with specific molecular targets. In cancer cells, it has been shown to induce apoptosis by activating caspase enzymes and disrupting the mitochondrial membrane potential. This leads to the release of cytochrome c and the activation of downstream apoptotic pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2-oxoindolin-5-yl)furan-2-carboxamide stands out due to its dual structural features, combining the indolinone and furan moieties. This unique structure contributes to its diverse biological activities and potential therapeutic applications .

Properties

Molecular Formula

C13H10N2O3

Molecular Weight

242.23 g/mol

IUPAC Name

N-(2-oxo-1,3-dihydroindol-5-yl)furan-2-carboxamide

InChI

InChI=1S/C13H10N2O3/c16-12-7-8-6-9(3-4-10(8)15-12)14-13(17)11-2-1-5-18-11/h1-6H,7H2,(H,14,17)(H,15,16)

InChI Key

AEVVBZLHFSKGEW-UHFFFAOYSA-N

Canonical SMILES

C1C2=C(C=CC(=C2)NC(=O)C3=CC=CO3)NC1=O

Origin of Product

United States

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